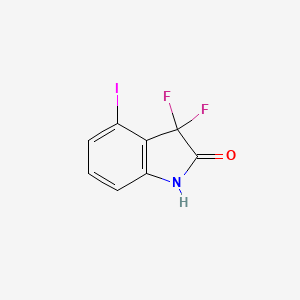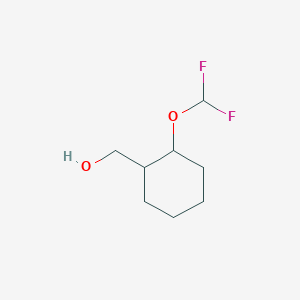
(2-(Difluoromethoxy)cyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Difluoromethoxy)cyclohexyl)methanol: is an organic compound characterized by a cyclohexane ring substituted with a difluoromethoxy group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclohexanol with difluoromethyl ether under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of (2-(Difluoromethoxy)cyclohexyl)methanol may involve large-scale reactions using optimized conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(Difluoromethoxy)cyclohexyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in substitution reactions where the difluoromethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of difluoromethoxycyclohexanone or difluoromethoxycyclohexanal.
Reduction: Formation of (2-(Difluoromethoxy)cyclohexyl)methane.
Substitution: Formation of various substituted cyclohexylmethanol derivatives.
Scientific Research Applications
Chemistry: (2-(Difluoromethoxy)cyclohexyl)methanol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties .
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which (2-(Difluoromethoxy)cyclohexyl)methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can influence the compound’s binding affinity and activity, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
Cyclohexylmethanol: Similar in structure but lacks the difluoromethoxy group.
Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group but differ in their overall structure and reactivity.
Uniqueness: (2-(Difluoromethoxy)cyclohexyl)methanol is unique due to the presence of both the difluoromethoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14F2O2 |
|---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
[2-(difluoromethoxy)cyclohexyl]methanol |
InChI |
InChI=1S/C8H14F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h6-8,11H,1-5H2 |
InChI Key |
HRUVSISPESTKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CO)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



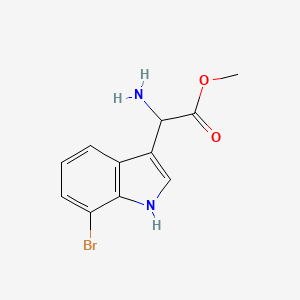
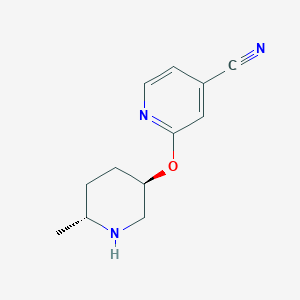
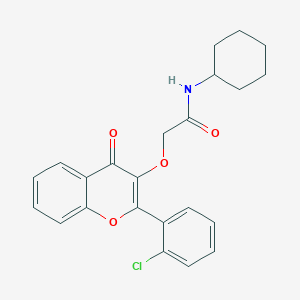

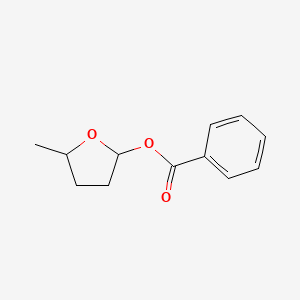
![2-(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B13327865.png)

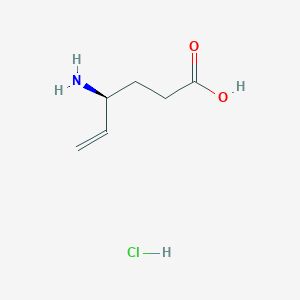
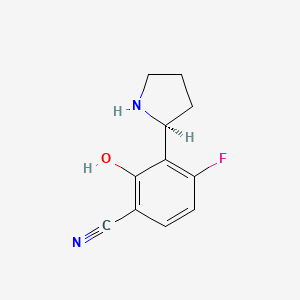
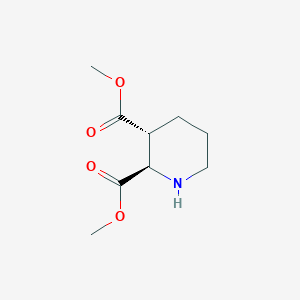
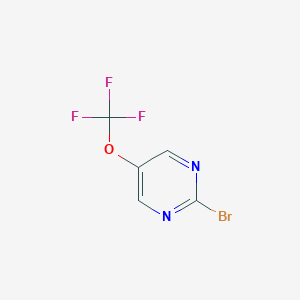
![6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13327900.png)
